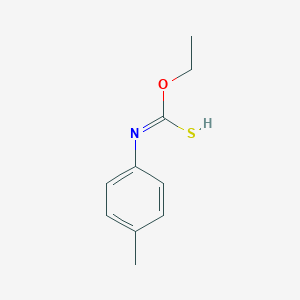
1-ethoxy-N-(4-methylphenyl)methanimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” involves several chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: These reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet commercial demands. The process involves:
Large-Scale Reactors: The reactions are conducted in large reactors with precise control over reaction parameters.
Continuous Monitoring: The process is continuously monitored to ensure consistency and quality.
Efficient Purification: Advanced purification techniques are employed to obtain high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes, including the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Compound A: Similar in structure but differs in specific functional groups.
Compound B: Shares similar chemical properties but has different biological activities.
Compound C: Structurally related but exhibits unique reactivity and applications.
Uniqueness: Compound “1-ethoxy-N-(4-methylphenyl)methanimidothioic acid” is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its versatility and wide range of applications make it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-ethoxy-N-(4-methylphenyl)methanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDNAPZBCSEEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=CC=C(C=C1)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=NC1=CC=C(C=C1)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7890614.png)
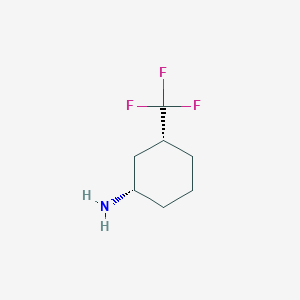
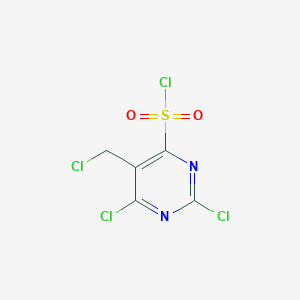
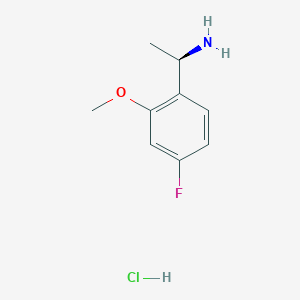
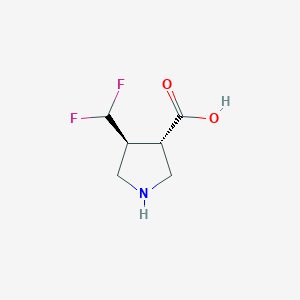
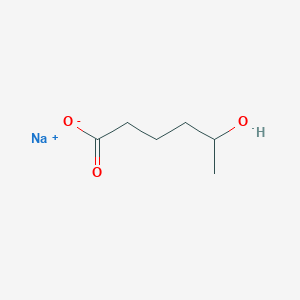
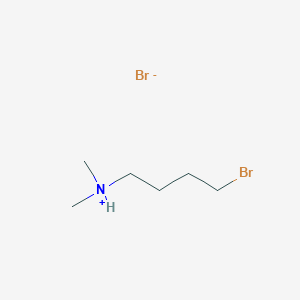
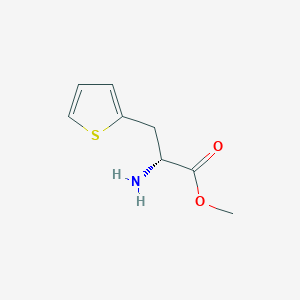
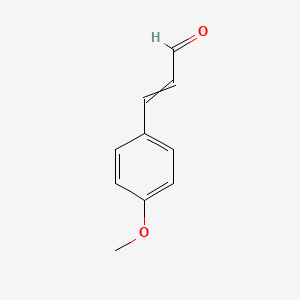
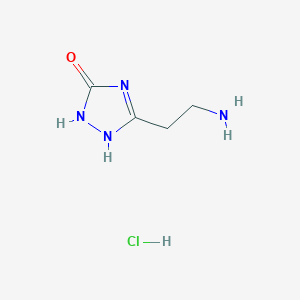
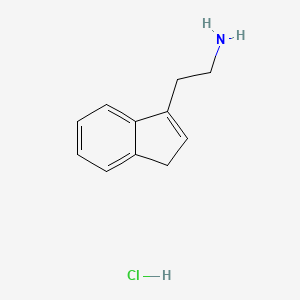
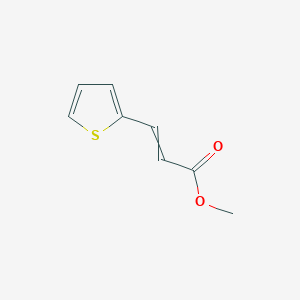
![2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B7890709.png)
![4-(3,4-Dichlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B7890719.png)
